Acetanilide, 5'-amino-2'-(octyloxy)- is an organic compound that belongs to the class of acetanilides. Its chemical structure features an aniline derivative with an octyloxy group attached at the 2' position and an amino group at the 5' position. The compound is noted for its potential applications in scientific research, particularly in medicinal chemistry and materials science.
This compound can be synthesized through various chemical processes, which are detailed in the synthesis analysis section. Acetanilide derivatives are commonly studied for their biological activities and potential therapeutic uses.
Acetanilide, 5'-amino-2'-(octyloxy)- is classified as:
The synthesis of Acetanilide, 5'-amino-2'-(octyloxy)- typically involves several steps:
The reaction conditions may vary significantly based on the specific reagents used. For instance, the use of strong bases or acids can facilitate the formation of the desired product by influencing the nucleophilicity of the reactants.
Acetanilide, 5'-amino-2'-(octyloxy)- participates in various chemical reactions:
Reactions are often carried out under controlled temperatures and pH levels to optimize yield and selectivity. For example, reactions involving electrophilic aromatic substitution may require specific catalysts or solvents to achieve desired outcomes.
The mechanism of action for Acetanilide, 5'-amino-2'-(octyloxy)- is primarily based on its interaction with biological targets:
Experimental studies indicate that derivatives of acetanilide can exhibit varying degrees of pharmacological activity based on their substituents and structural configurations.
Relevant data from studies indicate that physical properties can significantly affect the compound's behavior in various applications, including drug formulation and material science.
Acetanilide, 5'-amino-2'-(octyloxy)- has several scientific uses:
The versatility of this compound makes it a valuable subject for ongoing research in various scientific fields.
The synthesis of N-(5-amino-2-octoxyphenyl)acetamide (C₁₆H₂₆N₂O₂) hinges on precise structural control, combining an octyloxy chain at the ortho-position and an amino group at the para-position relative to the acetamide moiety. Key structural parameters include:
CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C specifies the octyloxy linkage (-O-C₈H₁₇) at C2 and the acetamide group (-NHCOCH₃) at N1 [1]. Optimization challenges include suppressing N-acetylation of the aniline’s amino group during alkoxylation. A two-step strategy is employed:
| Adduct Type | m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 279.21 | 169.7 |
| [M+Na]⁺ | 301.19 | 174.2 |
| [M-H]⁻ | 277.19 | 172.1 |
| [M+NH₄]⁺ | 296.23 | 185.2 |
Heterogeneous catalysis enables regioselective alkoxylation and acetylation, circumventing traditional corrosive reagents:
Electrophilic activation mechanisms:
| Catalyst | Reaction | Conversion/Yield | Key Advantage |
|---|---|---|---|
| CeCuCoOₓ/MCM-41 (Ce:Cu:Co) | Nitration with HNO₃ | 92% yield | Recyclable, waste acid reduction |
| Cu(ClO₄)₂ | Solvent-free acetylation | 95–98% yield | No additives, room temperature |
| Silica sulfuric acid (SSA) | Regioselective acylation | 89% yield (O-6) | Microwave-compatible |
Solvent-free protocols enhance atom economy and reduce waste:
Waste mitigation:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1